6-(3,4-dimethoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one

Description

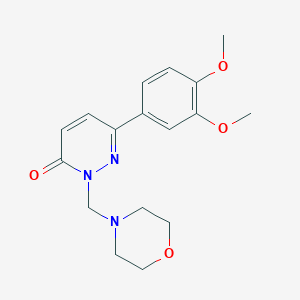

6-(3,4-Dimethoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3,4-dimethoxyphenyl group at the 6-position and a morpholine-containing methyl substituent at the 2-position. Pyridazinones are nitrogen-containing heterocycles with diverse pharmacological applications, including anti-inflammatory, analgesic, and anticancer activities . The morpholinylmethyl group contributes to solubility and metabolic stability due to morpholine’s polar nature and hydrogen-bonding capacity .

Properties

Molecular Formula |

C17H21N3O4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3-one |

InChI |

InChI=1S/C17H21N3O4/c1-22-15-5-3-13(11-16(15)23-2)14-4-6-17(21)20(18-14)12-19-7-9-24-10-8-19/h3-6,11H,7-10,12H2,1-2H3 |

InChI Key |

FHXARTJCINLCBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCOCC3)OC |

Origin of Product |

United States |

Biological Activity

The compound 6-(3,4-dimethoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.

Chemical Structure

The compound features a pyridazinone core with a morpholine group and a dimethoxyphenyl moiety. This unique arrangement contributes to its chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyridazinone core followed by the introduction of substituents. Common reagents include strong bases and solvents such as dimethylformamide (DMF) for optimal yield and purity .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have investigated the anticancer potential of pyridazinone derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values reported for related compounds range from 0.01 µM to 49.85 µM, indicating potent growth inhibition .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors or enzymes, potentially inhibiting their activity. This interaction is crucial for its anticancer effects as well as other therapeutic applications .

3. Other Biological Activities

Beyond anticancer properties, compounds in this class have been explored for their potential as modulators of kinase-related diseases and other therapeutic targets. The structural features of these compounds allow for interactions with various biological targets, suggesting a broad spectrum of activity .

Case Studies

A review of literature reveals several case studies highlighting the efficacy of similar pyridazinone derivatives:

- Savolitinib : A related compound demonstrated potent inhibition against c-Met kinases with an IC50 value of 0.005 µM and has been granted conditional approval for use in China for treating multiple cancers .

- Triazolo-Fused Derivatives : Research on triazolo-fused pyridazines has shown promising results in modulating cancer pathways and inhibiting specific kinases involved in tumor progression .

Data Table: Biological Activity Overview

Scientific Research Applications

Biological Activities

This compound has been investigated for several pharmacological properties:

- Anti-inflammatory Activity : Compounds similar to 6-(3,4-dimethoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one have shown promise as selective inhibitors of cyclooxygenase-2 (COX-II), a key enzyme involved in inflammatory processes. In studies, derivatives have exhibited significant anti-inflammatory effects with low ulcerogenic potential, making them suitable candidates for further development as therapeutic agents against inflammatory diseases .

- Anticancer Potential : The compound's structural similarities to other heterocyclic compounds suggest potential activity against various cancer cell lines. Research indicates that derivatives containing pyridazine and related structures have demonstrated effectiveness in inhibiting tumor growth and progression through mechanisms involving receptor tyrosine kinases (RTKs) and other cancer-related pathways .

Case Studies and Research Findings

- COX-II Inhibition : A study published in ACS Omega highlighted the potency of similar compounds in inhibiting COX-II with IC50 values significantly lower than traditional NSAIDs like Rofecoxib. This suggests that modifications to the pyridazinone scaffold can enhance selectivity and efficacy against inflammatory conditions .

- Anticancer Activity : Research on pyrazole derivatives has shown that modifications similar to those found in this compound can lead to substantial anticancer activity against various cell lines, including HepG2 and A549. These studies emphasize the importance of structural diversity in developing effective anticancer agents .

Summary of Applications

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyridazin-3(2H)-one Derivatives

Key Observations :

- Methoxy vs. Halogen Substituents: The 3,4-dimethoxyphenyl group in the target compound contrasts with chloro substituents in 3a-3h .

- Morpholine vs. Piperazine/Phenyl Groups : The morpholinylmethyl group (target compound) differs from piperazine-linked propyl chains in anticancer derivatives . Morpholine’s oxygen atom may improve solubility compared to hydrophobic phenyl groups in Compound 9 .

- Benzylidene vs. Aryl Groups : Benzylidene substituents (IIIA-IIIC) showed moderate analgesic activity, suggesting that bulkier groups at position 4 may reduce efficacy compared to smaller substituents .

Pharmacological Activity

Key Findings :

- The target compound’s 3,4-dimethoxyphenyl group is structurally similar to antimicrobial benzodiazepine hybrids , but its morpholine substituent may redirect activity toward kinase targets like DYRK1A, as seen in pyridazinone analogs .

- Analgesic pyridazinones (e.g., IIIA-IIIC) with benzylidene groups showed lower efficacy than aspirin, suggesting that electron-donating groups (e.g., methoxy) or polar substituents (e.g., morpholine) might improve activity .

Q & A

Q. What synthetic strategies are commonly employed to prepare 6-(3,4-dimethoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted hydrazines with diketones to form the pyridazinone core. Subsequent functionalization includes:

- Morpholine incorporation : Alkylation or nucleophilic substitution at the pyridazinone N-2 position using morpholine derivatives (e.g., morpholinomethyl chloride) .

- Aryl substitution : Suzuki-Miyaura coupling or direct arylation to introduce the 3,4-dimethoxyphenyl group at the C-6 position .

Key challenges include regioselectivity control and minimizing side reactions during alkylation.

Q. How is the purity and structural identity of this compound validated?

- Methodological Answer : Analytical workflows include:

- Chromatography : HPLC or UPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) using reverse-phase C18 columns .

- Spectroscopy :

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 2.4–3.5 ppm) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] calculated for CHNO: 344.1608) .

Q. What structural features influence its biological activity?

- Methodological Answer :

- Morpholine moiety : Enhances solubility and acts as a hydrogen-bond acceptor, critical for target binding (e.g., kinase or GPCR interactions) .

- 3,4-Dimethoxyphenyl group : Contributes to hydrophobic interactions and π-stacking in binding pockets, as observed in SAR studies of analogous pyridazinones .

- Pyridazinone core : The lactam group may participate in key hydrogen-bonding interactions with enzymatic active sites .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example:

- Crystal packing : Monoclinic systems (space group C2/c) with unit cell parameters (a = 20.902 Å, b = 4.2898 Å, c = 37.683 Å) reveal intermolecular interactions (e.g., C–H···O bonds) stabilizing the morpholine-pyridazinone conformation .

- Disorder analysis : Refinement protocols (e.g., SHELXL) address positional disorder in flexible substituents (e.g., morpholinomethyl group) .

Q. How should stability studies be designed to assess degradation under varying pH and temperature?

- Methodological Answer : Use a split-plot experimental design :

- Factors : pH (3–10), temperature (25–60°C), and time (0–30 days).

- Analytical endpoints :

- HPLC : Monitor degradation products (e.g., demethylation of methoxy groups or lactam hydrolysis).

- LC-MS/MS : Identify degradation pathways (e.g., oxidative cleavage of morpholine) .

Statistical tools (e.g., ANOVA) quantify interaction effects between factors.

Q. How to resolve contradictory SAR data between in vitro and in vivo models?

- Methodological Answer : Contradictions often arise from pharmacokinetic (PK) variability. Strategies include:

- Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., CYP450-mediated oxidation of morpholine) .

- Prodrug optimization : Modify the morpholine or methoxy groups to enhance metabolic stability (e.g., fluorination or deuterium substitution) .

- Tissue distribution studies : Radiolabel the compound (e.g., C) to correlate tissue exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.